molecular formula C14H20N2O2 B2792714 tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903558-18-9

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B2792714
CAS No.: 903558-18-9
M. Wt: 248.326
InChI Key: DZODLSYYJVFGGO-LBPRGKRZSA-N
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Description

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to an amino indane structure

Mechanism of Action

Target of Action

Tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate, also known as tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine.

Mode of Action

The compound’s interaction with its targets involves the formation of a carbamate moiety . This moiety can bind to the active site of the target enzyme, inhibiting its function . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, affecting neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapses involved.

Pharmacokinetics

Carbamates in general are known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE and BChE, leading to increased acetylcholine levels . This can result in enhanced cholinergic transmission, which can have various cellular effects depending on the specific neurons involved. For instance, it could lead to increased muscle contraction or changes in heart rate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group in the indane structure using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of flow microreactor systems, which provide efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the free amine.

    Substitution: Formation of the free amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

Properties

IUPAC Name

tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODLSYYJVFGGO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903558-18-9
Record name tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate
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